![molecular formula C14H10N2O B12869977 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a phenyl group attached at the third position and an aldehyde group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
准备方法
The synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents. The phenyl group is introduced via electrophilic aromatic substitution, and the aldehyde group is added through formylation reactions .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
化学反应分析
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
科学研究应用
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of heterocyclic compounds and their interactions with biological targets.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors due to its unique electronic properties.
Chemical Biology: The compound is utilized in chemical biology research to probe cellular pathways and identify potential therapeutic targets.
作用机制
The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde depends on its specific biological target. For example, when used as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
The molecular targets and pathways involved include the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell growth, differentiation, and survival. By inhibiting FGFR signaling, the compound can disrupt cancer cell growth and metastasis .
相似化合物的比较
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity and selectivity.
Pyrrolo[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, which can result in distinct chemical and biological properties.
Phenyl-substituted pyridines: These compounds have a simpler structure but can still exhibit significant biological activities, making them useful for comparison in structure-activity relationship studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties that can be exploited for the design of novel therapeutic agents .
属性
分子式 |
C14H10N2O |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-9-11-6-7-15-14-13(11)12(8-16-14)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
InChI 键 |
HJDAZKHMEDPORM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)
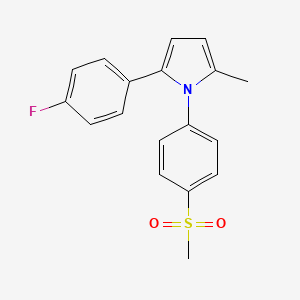
![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
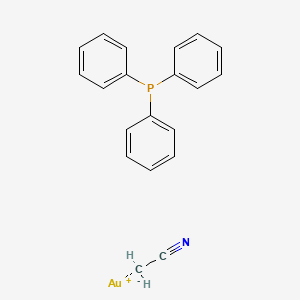
![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)
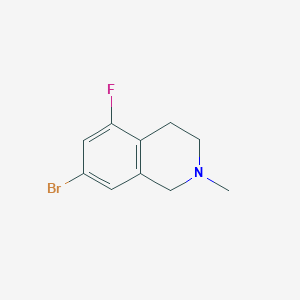
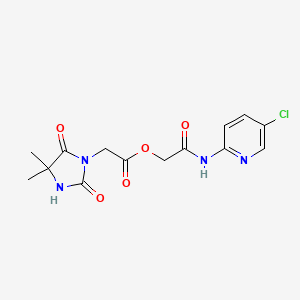
![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
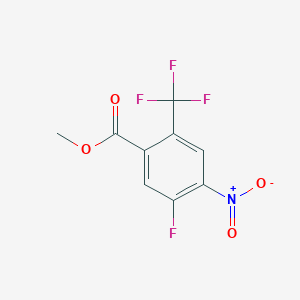
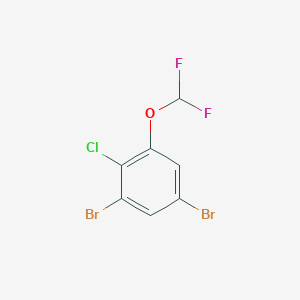
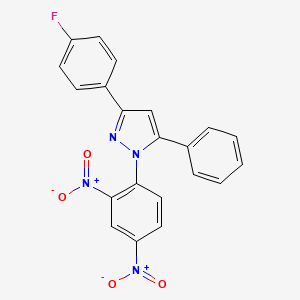
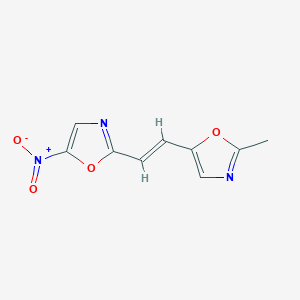
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)
